molecular formula C8H14ClN3O2 B1374468 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1354961-90-2

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B1374468
CAS No.: 1354961-90-2
M. Wt: 219.67 g/mol
InChI Key: SJIPSFGMEFMOQE-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a spiro linkage, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves the reaction of appropriate amines with cyclic anhydrides or lactones under controlled conditions. One common method involves the cyclization of a suitable diamine with a cyclic anhydride in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spirocyclic structure but differs in its functional groups.

    Spiro[4.4]nonane-1,6-dione: Another spirocyclic compound with distinct chemical properties.

Uniqueness

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c9-4-5-2-1-3-8(5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIPSFGMEFMOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)C(=O)NC(=O)N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 2
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 3
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 4
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 5
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

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